Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate” is used in organic syntheses and as pharmaceutical intermediates . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate was confirmed by their FTIR and 1 H NMR spectral studies . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . Their molecular structure strongly depends on the substitution pattern .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves several categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.68±0.1 g/cm3 and an acidity coefficient (pKa) of 1.50±0.50 .Scientific Research Applications
Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor in the palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is pivotal for the synthesis of dimerization products with potential applications in anti-cancer and anti-tuberculosis (TB) agents. The study highlights the formation of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, further reacting to produce compounds with moderate activity against the H37Rv strain of TB and certain cancers (Sanghavi et al., 2022).
Ionic Liquid Promoted Synthesis
Research has demonstrated the utility of this compound in the synthesis of 3-aminoimidazo[1,2-a]pyridines using the ionic liquid 1-butyl-3-methylimidazolium bromide. This method offers good to excellent yields, simple workup, and the possibility of recycling the ionic liquid, highlighting an eco-friendly approach to synthesizing nitrogen-rich heterocycles (Shaabani et al., 2006).
Novel Anti-Hepatitis B Virus Activity
Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates derived from this compound have been synthesized and evaluated for their anti-Hepatitis B Virus (HBV) activity. The study discovered compounds with potent inhibitory effects on the replication of HBV DNA, presenting a promising avenue for therapeutic development against HBV (Chen et al., 2011).
Microwave-Assisted Direct C3 Alkenylation
The compound has also been used in microwave-assisted direct palladium-catalyzed C-H alkenylation, leading to the synthesis of 3-alkenylimidazo[1,2-a]pyridines. This research opens up new pathways for the functionalization of imidazo[1,2-a]pyridines, potentially useful in the development of novel organic compounds with diverse applications (Koubachi et al., 2008).
Mechanism of Action
Target of Action
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound that interacts with biological molecules . Compounds with similar structures have been found to exhibit anti-proliferative activity againstS. pneumoniae .
Mode of Action
The bromine atom in the compound allows it to participate in various organic reactions, while the imidazo[1,2-a]pyridine ring enables it to interact with biological molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect the proliferation ofS. pneumoniae .
Pharmacokinetics
The carboxylate group in the compound contributes to its solubility in aqueous solutions , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit anti-proliferative activity againstS. pneumoniae .
Action Environment
The carboxylate group in the compound contributes to its solubility in aqueous solutions , which could potentially influence its action in different environments.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are crucial target products and key intermediates . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQILZPUHSRGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583330 |
Source
|
Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354548-08-6 |
Source
|
Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.